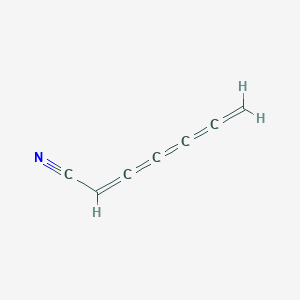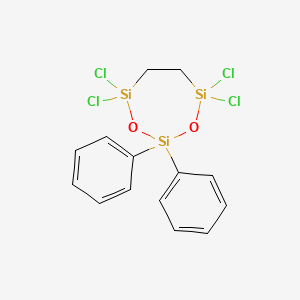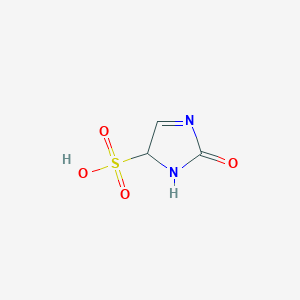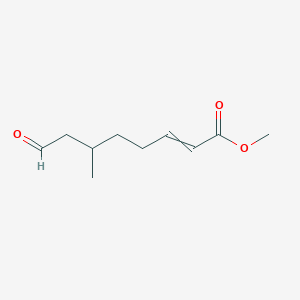![molecular formula C13H20N2O6S B14194846 1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one CAS No. 870083-62-8](/img/structure/B14194846.png)
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a chemically modified nucleoside analog
Vorbereitungsmethoden
The synthesis of 1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one involves several steps. One common method includes the alkylation of adenosine or guanosine derivatives using 1-methanesulfonyloxy-2-methoxyethane. This reaction typically occurs in the presence of a base such as sodium hydride or sodium methoxide, and the reaction conditions often involve anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Analyse Chemischer Reaktionen
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used in the synthesis of modified oligonucleotides for antisense and RNA interference (RNAi) therapies.
Biology: The compound is employed in the study of nucleic acid interactions and the development of nucleic acid-based drugs.
Medicine: It is a key component in the design of antisense oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: The compound is used in the production of nucleic acid-based diagnostic tools and therapeutic agents
Wirkmechanismus
The mechanism of action of 1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one involves its incorporation into nucleic acids, where it can modulate gene expression by binding to complementary RNA sequences. This binding can inhibit the translation of target mRNA or induce its degradation through RNase H-mediated cleavage. The compound’s high affinity for RNA and resistance to nuclease degradation make it an effective tool in gene silencing applications .
Vergleich Mit ähnlichen Verbindungen
1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is similar to other modified nucleosides such as 2’-O-methyl and 2’-fluoro nucleosides. it is unique due to its 2’-O-(2-methoxyethyl) modification, which enhances its binding affinity to RNA and increases its stability against nucleases. Similar compounds include:
2’-O-methyl nucleosides: These have a methoxy group at the 2’ position, providing moderate stability and binding affinity.
2’-fluoro nucleosides: These contain a fluorine atom at the 2’ position, offering high binding affinity and stability
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
870083-62-8 |
|---|---|
Molekularformel |
C13H20N2O6S |
Molekulargewicht |
332.37 g/mol |
IUPAC-Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C13H20N2O6S/c1-7-5-15(13(22)14-11(7)18)12-10(20-4-3-19-2)9(17)8(6-16)21-12/h5,8-10,12,16-17H,3-4,6H2,1-2H3,(H,14,18,22)/t8-,9-,10-,12-/m1/s1 |
InChI-Schlüssel |
CNKOMIDZMGNVOH-DNRKLUKYSA-N |
Isomerische SMILES |
CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCOC |
Kanonische SMILES |
CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14194765.png)

![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)



![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)
![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)
![N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14194809.png)

![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)

![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)
![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
